molecular formula C9H8BrIO2 B1359322 Ethyl 3-bromo-4-iodobenzoate CAS No. 386267-31-8

Ethyl 3-bromo-4-iodobenzoate

Cat. No. B1359322
M. Wt: 354.97 g/mol
InChI Key: LNDNOULYVIEUBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be achieved through various methods. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones is reported to proceed via a regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which suggests that similar bromination strategies could be applied to synthesize related compounds like Ethyl 3-bromo-4-iodobenzoate . Additionally, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate demonstrates the use of ethyl bromocyanoacetate in multi-component reactions, indicating the versatility of ethyl halides in complex organic syntheses .

Molecular Structure Analysis

The molecular structure of halogenated aromatic esters can be elucidated using various spectroscopic methods. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods . These techniques could similarly be applied to determine the molecular structure of Ethyl 3-bromo-4-iodobenzoate.

Chemical Reactions Analysis

Halogenated aromatic esters can undergo a variety of chemical reactions. The products from the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones can be further elaborated via palladium-catalyzed cross-coupling reactions or converted to other heterocycles . This indicates that Ethyl 3-bromo-4-iodobenzoate could also participate in cross-coupling reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic esters can be influenced by their molecular structure. For instance, the hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provide insights into the stability and charge transfer within the molecule . Similarly, the comparative studies on the molecular structure and vibrational spectra of Ethyl 4-Dimethylaminobenzoate offer information on the polarizabilities and hyperpolarizabilities, which are relevant for understanding the non-linear optical (NLO) activity of such compounds . These analyses could be relevant for Ethyl 3-bromo-4-iodobenzoate, as its halogen atoms may significantly impact its electronic properties and reactivity.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 3-bromo-4-iodobenzoate has been used in various synthesis and chemical reactions. For instance, Jablonkai and Keglevich (2015) demonstrated its use in catalyst-free P-C coupling reactions under microwave irradiation in water, leading to the formation of phosphinoylbenzoic acids and their corresponding ethyl esters (Jablonkai & Keglevich, 2015).
  • Similarly, H. Jun (2011) utilized ethyl 3-iodobenzoate in the synthesis and IR spectroanalysis of oxadiazolines compounds, highlighting its versatility in organic synthesis (H. Jun, 2011).

Pharmaceutical Research

  • In pharmaceutical research, ethyl 3-bromo-4-iodobenzoate has been employed in the synthesis of various pharmacologically active compounds. For example, Misra, Dwivedi, and Parmar (1980) used it in the preparation of monoamine oxidase inhibitors, highlighting its potential in therapeutic applications (Misra, Dwivedi, & Parmar, 1980).

Environmental Chemistry

  • Ethyl 3-bromo-4-iodobenzoate's derivatives have also been studied in environmental chemistry contexts. For instance, van den Tweel, Kok, and de Bont (1987) explored the dechlorination and dehalogenation of similar compounds by Alcaligenes denitrificans NTB-1, providing insights into bioremediation processes (van den Tweel, Kok, & de Bont, 1987).

Materials Science

  • In materials science, Bondarenko and Adonin (2021) explored the formation of binuclear neutral complexes using 2-iodobenzoic acid, a related compound, which could have implications for the development of new materials and catalysts (Bondarenko & Adonin, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

properties

IUPAC Name

ethyl 3-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNOULYVIEUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Modrakowski, SC Flores, M Beinhoff, AD Schlüter - Synthesis, 2001 - thieme-connect.com
Efficient syntheses of the novel, pyrene containing branched building blocks 10, 13, 22, 25 and of a pyrene based core molecule 16 for the construction of dendrimers are reported. The …
Number of citations: 39 www.thieme-connect.com

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